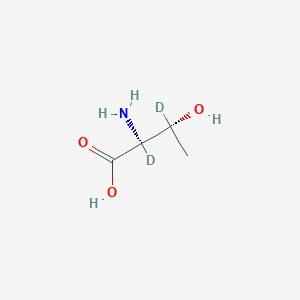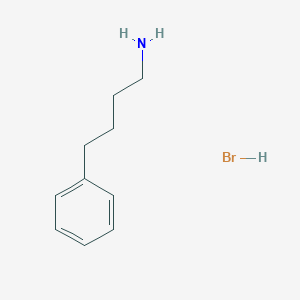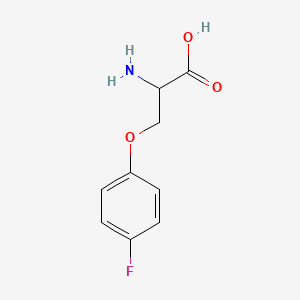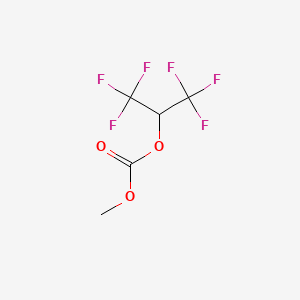
L-Threonine-2,3-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine-2,3-D2 is a deuterated form of L-Threonine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and in this compound, two hydrogen atoms in the threonine molecule are replaced by deuterium. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine-2,3-D2 typically involves the incorporation of deuterium into the threonine molecule. One common method is the catalytic exchange reaction where L-Threonine is treated with deuterium oxide (D2O) in the presence of a catalyst. This process allows the hydrogen atoms to be replaced by deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a medium containing deuterium oxide. The microorganisms incorporate deuterium into their metabolic products, including L-Threonine .
Chemical Reactions Analysis
Types of Reactions
L-Threonine-2,3-D2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-amino-3-ketobutyrate.
Reduction: It can be reduced back to its original form or other derivatives.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 2-amino-3-ketobutyrate
Reduction: L-Threonine or other reduced derivatives
Substitution: Various substituted threonine derivatives
Scientific Research Applications
L-Threonine-2,3-D2 has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding protein synthesis and enzyme functions.
Medicine: Used in metabolic studies and drug development.
Industry: Employed in the production of deuterated drugs and other compounds.
Mechanism of Action
The mechanism of action of L-Threonine-2,3-D2 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated L-Threonine. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-Threonine-13C,d2,15N: Another isotopically labeled threonine with carbon-13, deuterium, and nitrogen-15.
L-Threonine-d2: A simpler deuterated form of L-Threonine.
Uniqueness
L-Threonine-2,3-D2 is unique due to its specific deuterium labeling at the 2 and 3 positions. This specific labeling allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with other isotopically labeled compounds.
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2S,3R)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i2D,3D |
InChI Key |
AYFVYJQAPQTCCC-JZFQEKCDSA-N |
Isomeric SMILES |
[2H][C@@](C)([C@@]([2H])(C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B12304936.png)
![(2S)-4-amino-N-[(2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12304947.png)
![2-[12,14-dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12304952.png)
![Cyclopentaneacetic acid, 2-[(2Z)-5-(beta-D-glucopyranosyloxy)-2-penten-1-yl]-3-oxo-, (1R,2S)-](/img/structure/B12304957.png)


![4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride](/img/structure/B12304973.png)
![2-((1S,2S)-2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl)-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B12304980.png)


![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
